Cas no 79313-01-2 (2-(Bromomethyl)-4,6-dimethylpyridine)

2-(Bromomethyl)-4,6-dimethylpyridine is a brominated pyridine derivative commonly used as an intermediate in organic synthesis. Its key structural features include a reactive bromomethyl group at the 2-position and methyl substituents at the 4- and 6-positions, which influence its reactivity and steric properties. This compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceuticals, agrochemicals, and ligand synthesis. The bromomethyl group offers a versatile handle for further functionalization, while the dimethylpyridine scaffold enhances stability and selectivity in synthetic applications. It is typically handled under inert conditions due to its sensitivity to moisture and light.
2-(Bromomethyl)-4,6-dimethylpyridine structure
79313-01-2 structure
Product Name:2-(Bromomethyl)-4,6-dimethylpyridine
CAS No:79313-01-2
MF:C8H10BrN
MW:200.075701236725
MDL:MFCD10699165
CID:554732
PubChem ID:22280405
Update Time:2025-05-20

2-(Bromomethyl)-4,6-dimethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-4,6-dimethylpyridine
    • Pyridine,2-(bromomethyl)-4,6-dimethyl-
    • 2-Bromomethyl-4,6-dimethylpyridine
    • 6-(Bromomethyl)-2,3-lutidine
    • ANW-60957
    • CTK5I9738
    • MolPort-004-803-996
    • SureCN4126628
    • 6-Bromomethyl-2,4-dimethylpyridine
    • J-506265
    • DTXSID50624275
    • JTBPXUPRFVPPTM-UHFFFAOYSA-N
    • 79313-01-2
    • A839648
    • PS-10020
    • FT-0739238
    • MFCD10699165
    • SCHEMBL4126628
    • AKOS015836011
    • Pyridine,2-(bromomethyl)-4,6-dimethyl-(9ci)
    • 2-(bromomethyl)-4,6-dimethyl-pyridine
    • 2-(Bromomethyl)-4,6-dimethylpyridine (ACI)
    • DB-075577
    • Pyridine, 2-(bromomethyl)-4,6-dimethyl- (9CI)
    • MDL: MFCD10699165
    • Inchi: 1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3
    • InChI Key: JTBPXUPRFVPPTM-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C)C=C(C)N=1

Computed Properties

  • Exact Mass: 199.00000
  • Monoisotopic Mass: 198.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 2.59330

2-(Bromomethyl)-4,6-dimethylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Bromomethyl)-4,6-dimethylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  8 h, 85 °C
Reference
A highly selective chemodosimeter for fast detection and intracellular imaging of Hg2+ ions based on a dithiocarbamate-isothiocyanate conversion in aqueous ethanol
Pal, Suman; Hatai, Joydev; Samanta, Mousumi; Shaurya, Alok; Bandyopadhyay, Subhajit, Organic & Biomolecular Chemistry, 2014, 12(7), 1072-1078

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Bromo-3,5,5-trimethyl-2,4-imidazolidinedione Solvents: Carbon tetrachloride
Reference
Transposition of halogen atom from nitrogen to methyl group in hydantoins. II. Evidences for intermolecular mechanisms
Suarez, A. R.; Orio, O. A.; Arguello, B. V., Anales de la Asociacion Quimica Argentina, 1985, 73(5), 499-507

2-(Bromomethyl)-4,6-dimethylpyridine Raw materials

2-(Bromomethyl)-4,6-dimethylpyridine Preparation Products

2-(Bromomethyl)-4,6-dimethylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:79313-01-2)2-(Bromomethyl)-4,6-dimethylpyridine
Order Number:A839648
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):1491.0
Email:sales@amadischem.com

Additional information on 2-(Bromomethyl)-4,6-dimethylpyridine

Professional Introduction to 2-(Bromomethyl)-4,6-dimethylpyridine (CAS No. 79313-01-2)

2-(Bromomethyl)-4,6-dimethylpyridine, identified by the CAS number 79313-01-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with bromomethyl and methyl groups, making it a versatile intermediate for the development of various bioactive molecules. Its unique structural properties have garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

The bromomethyl functional group attached to the pyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex structures. This reactivity has been exploited in the development of novel pharmaceutical agents, where 2-(bromomethyl)-4,6-dimethylpyridine serves as a precursor for introducing brominated moieties into larger molecular frameworks. Such modifications are crucial for enhancing the pharmacological properties of drug candidates, including their binding affinity and metabolic stability.

In recent years, there has been growing interest in the use of substituted pyridines as key components in drug design. The dimethylpyridine moiety contributes to the overall electronic and steric environment of the molecule, influencing its interactions with biological targets. For instance, studies have shown that compounds incorporating this scaffold can exhibit potent activity against various enzymes and receptors involved in therapeutic pathways. This has spurred research into optimizing the structure-activity relationships (SAR) of 2-(bromomethyl)-4,6-dimethylpyridine-derived compounds.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access novel heterocyclic compounds like 2-(bromomethyl)-4,6-dimethylpyridine. Recent advancements in transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this intermediate. These techniques have not only improved yields but also allowed for the introduction of additional functional groups with precision. Such improvements are critical for streamlining the drug discovery process and reducing development costs.

One notable application of 2-(bromomethyl)-4,6-dimethylpyridine is in the synthesis of kinase inhibitors, which are among the most widely studied therapeutic agents today. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of the bromomethyl

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Amadis Chemical Company Limited
(CAS:79313-01-2)2-(Bromomethyl)-4,6-dimethylpyridine
A839648
Purity:99%
Quantity:5g
Price ($):1491.0
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